2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Overview
Description
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with a trifluoromethoxylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of a ketone derivative, while substitution reactions can yield a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrrolidine hydrochloride
- 2-(Methoxymethyl)pyrrolidine hydrochloride
- 2-(Fluoromethyl)pyrrolidine hydrochloride
Uniqueness
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVHUWVIKPNBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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